molecular formula C12H12ClN3O B8274313 6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine

6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine

Cat. No.: B8274313
M. Wt: 249.69 g/mol
InChI Key: MXCGXIIYXNXITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a cyclopentyloxy group at the 4th position of the pyrido[3,2-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

6-chloro-4-cyclopentyloxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C12H12ClN3O/c13-10-6-5-9-11(16-10)12(15-7-14-9)17-8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

MXCGXIIYXNXITC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=NC3=C2N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of 6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclopentyloxy group enhances its reactivity and potential as a bioactive molecule .

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